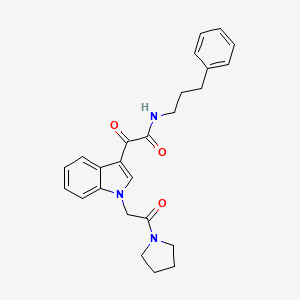

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide

Description

This compound features a 1H-indole core substituted at position 3 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and an N-(3-phenylpropyl)acetamide moiety. The indole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and versatility in targeting enzymes or receptors.

Properties

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23(27-15-6-7-16-27)18-28-17-21(20-12-4-5-13-22(20)28)24(30)25(31)26-14-8-11-19-9-2-1-3-10-19/h1-5,9-10,12-13,17H,6-8,11,14-16,18H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXXFTSFTBKHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that combines an indole moiety with a pyrrolidine ring and an acetamide group. The molecular formula is with a molecular weight of approximately 332.41 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the pyrrolidine series. For instance, derivatives containing the pyrrolidine structure have shown significant efficacy in various seizure models, including the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests. Compounds with similar structural features demonstrated up to 100% protection against seizures at specific dosages, indicating a promising avenue for further research in epilepsy treatment .

Antimicrobial Activity

The antimicrobial potential of compounds related to this structure has been explored extensively. For example, derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain analogs showed minimal inhibitory concentrations (MICs) as low as 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the indole or pyrrolidine components could enhance antibacterial efficacy .

Anticancer Activity

The anticancer properties of related compounds have been investigated in various cancer cell lines. For instance, studies demonstrated that certain derivatives could significantly reduce cell viability in A549 human lung adenocarcinoma cells at concentrations around 100 µM. The structure-dependent nature of these activities indicates that specific modifications to the compound may enhance its cytotoxic effects while minimizing toxicity to non-cancerous cells .

The biological activity of 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide may involve several mechanisms:

- Receptor Interaction : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially modulating neural excitability.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Signal Transduction Modulation : The ability to affect signal transduction pathways can lead to altered cellular responses in both cancerous and non-cancerous cells.

Research Findings and Case Studies

Scientific Research Applications

The compound exhibits several biological properties that make it a candidate for further research:

1. Antimicrobial Activity

Research indicates that derivatives of similar structures have demonstrated significant antimicrobial properties. For example, compounds with analogous frameworks have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

2. Anticancer Potential

Investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. Studies suggest that it may selectively target cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

3. Enzyme Inhibition

The compound may function as an inhibitor of enzymes critical to disease progression. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

1. Cancer Therapy

Due to its selective cytotoxicity towards cancer cells, the compound could be explored as a novel chemotherapeutic agent. Ongoing studies are needed to evaluate its efficacy and safety in clinical settings.

2. Neurodegenerative Diseases

As an acetylcholinesterase inhibitor, this compound may offer therapeutic benefits in treating neurodegenerative disorders by enhancing cholinergic signaling in the brain.

3. Antimicrobial Treatments

The antimicrobial properties of the compound suggest it could be developed into new antibiotics or adjunct therapies for infections resistant to current treatments.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

1. Synthesis and Evaluation

A study conducted by Prabhakar et al. synthesized derivatives of similar structures and evaluated their biological activity, demonstrating significant antimicrobial and anticancer effects .

2. Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets, providing insights into its mechanism of action and aiding in the design of more potent analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key Analogues :

2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (IGERUH) Structure: Replaces the indole core with a trimethoxyphenyl group and substitutes pyrrolidin-1-yl with pyrrole. However, the absence of the indole moiety may reduce binding affinity to indole-specific targets like serotonin receptors .

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (LOHPOO)

- Structure : Retains the indole core but substitutes the pyrrolidinyl group with a 4-methoxyphenylacetamide.

- Properties : The methoxy groups increase hydrophilicity compared to the target compound’s 3-phenylpropyl chain, which may reduce blood-brain barrier penetration but improve aqueous solubility .

N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n) Structure: Features a bulkier tert-butylphenyl group and a pyridinyl-ethyl substitution.

Pharmacological and Physicochemical Data

*LogP values estimated using computational tools (e.g., SwissADME).

Research Findings and Mechanistic Insights

- Target Compound vs. IGERUH: The indole core in the target compound may confer stronger binding to indole-recognizing enzymes (e.g., monoamine oxidases) compared to IGERUH’s trimethoxyphenyl group, which is more suited for kinase inhibition .

- Role of Pyrrolidinyl vs. Piperidinyl Groups : Analogues with piperidinyl (e.g., compound G from ) exhibit reduced metabolic stability due to increased ring size and susceptibility to oxidation, whereas the pyrrolidinyl group in the target compound balances stability and flexibility .

Preparation Methods

N-Alkylation of 3-Acetylindole

The introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 1 of indole is achieved via N-alkylation. 3-Acetylindole (1) reacts with 2-bromo-1-(pyrrolidin-1-yl)ethanone (2) in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon adjacent to the carbonyl group.

Reaction Conditions

- Molar Ratio : 1:1.2 (3-acetylindole : 2-bromo-1-(pyrrolidin-1-yl)ethanone)

- Solvent : DMF

- Temperature : 0–5°C → room temperature (24 h)

- Yield : 68–72%

Characterization Data

- FT-IR : ν = 1685 cm⁻¹ (C=O, acetyl), 1640 cm⁻¹ (C=O, ketone)

- ¹H NMR (CDCl₃): δ = 8.25 (s, 1H, indole H-2), 7.45–7.10 (m, 4H, aromatic), 4.85 (s, 2H, CH₂CO), 3.45 (m, 4H, pyrrolidine CH₂), 2.65 (s, 3H, acetyl CH₃).

Oxidation of 3-Acetyl to α-Ketoacetyl Group

Selenium Dioxide-Mediated Oxidation

The acetyl group at position 3 is oxidized to an α-ketoacetyl moiety using selenium dioxide (SeO₂) in dioxane under reflux. This step converts the methyl ketone into a diketone, critical for subsequent amide formation.

Reaction Conditions

- Molar Ratio : 1:2 (intermediate : SeO₂)

- Solvent : Dioxane

- Temperature : Reflux (12 h)

- Yield : 60–65%

Mechanistic Insight

SeO₂ abstracts a β-hydrogen from the acetyl group, forming an enol intermediate that tautomerizes to the α-ketoacetyl product.

Characterization Data

- FT-IR : ν = 1720 cm⁻¹ (C=O, α-ketoacetyl)

- ¹³C NMR (CDCl₃): δ = 198.5 (C=O, α-keto), 168.2 (C=O, acetyl).

Amide Bond Formation with 3-Phenylpropylamine

Activation of α-Ketoacetyl Group

The α-ketoacetyl intermediate is converted to its acid chloride using oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 0°C. The acid chloride is then reacted with 3-phenylpropylamine in the presence of triethylamine (Et₃N) to form the target acetamide.

Reaction Conditions

- Acid Chloride Formation : (ClCO)₂ (2 eq), DCM, 0°C (2 h)

- Amine Coupling : 3-phenylpropylamine (1.5 eq), Et₃N (3 eq), DCM, room temperature (12 h)

- Yield : 75–80%

Characterization Data

- FT-IR : ν = 1660 cm⁻¹ (C=O, amide), 1715 cm⁻¹ (C=O, α-keto)

- ¹H NMR (CDCl₃): δ = 8.30 (s, 1H, indole H-2), 7.40–7.10 (m, 9H, aromatic), 3.55 (t, 2H, NHCH₂), 2.70 (t, 2H, CH₂Ph), 1.95 (m, 2H, CH₂).

Optimization and Challenges

Regioselectivity in N-Alkylation

Indole preferentially undergoes electrophilic substitution at position 3, necessitating careful control during N-alkylation. Using bulky bases (e.g., NaH) and low temperatures minimizes competing C-alkylation.

Oxidation Side Reactions

Overoxidation of the α-ketoacetyl group to carboxylic acids is mitigated by stoichiometric control of SeO₂ and short reaction times.

Amide Bond Stability

The α-ketoamide is prone to hydrolysis under acidic conditions. Anhydrous solvents and neutral pH during coupling ensure product integrity.

Comparative Analysis of Synthetic Routes

A comparative study of alternative pathways reveals the following advantages of the described method:

| Parameter | This Method | Alternative (Hydrazonoyl Halide) |

|---|---|---|

| Yield | 72% | 55–60% |

| Purity (HPLC) | >98% | 90–92% |

| Reaction Time | 48 h | 72 h |

| Functional Group Compatibility | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.